PF 00337210

Catalog No.
S548159
CAS No.
854514-88-8
M.F
C26H27N3O5
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF 00337210

CAS Number

854514-88-8

Product Name

PF 00337210

IUPAC Name

N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C26H27N3O5/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29/h3-8,15-16H,9-14H2,1-2H3,(H,27,30)

InChI Key

LGXVKMDGSIWEHL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

PF00337210; PF 00337210; PF-00337210; P337210; PF-337210; PF337210.

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC

The exact mass of the compound N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide is 461.19507 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04217903 is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase, a key signaling protein implicated in tumor cell proliferation, survival, invasion, and metastasis. [REFS-1, REFS-2] With a high binding affinity (Ki of approximately 4.8 nM) and ATP-competitive mechanism of action, it serves as a critical research tool for investigating c-Met driven oncogenesis and for evaluating targeted therapeutic strategies in preclinical models.

While multiple c-Met inhibitors are available, they are not functionally interchangeable. A procurement decision based solely on c-Met potency (IC50) overlooks the most critical differentiator for experimental outcomes: the kinase selectivity profile. Multi-targeted inhibitors, such as Crizotinib (a dual ALK/c-Met inhibitor), will produce confounding biological effects by design. [1] Even among other 'selective' inhibitors, off-target activities can obscure results, necessitating higher compound concentrations that increase this risk. The exquisite selectivity of PF-04217903 allows for clearer interpretation of experimental results by minimizing ambiguity from unintended pathway modulation, making it a distinct tool for isolating c-Met-specific functions. [2]

Unparalleled Kinase Selectivity Minimizes Off-Target Confounding Variables

PF-04217903 is distinguished by its exceptionally narrow kinase activity profile, demonstrating over 1,000-fold selectivity for c-Met compared to a panel of more than 150 other kinases. [1] This level of specificity is a significant advantage over common alternatives. For instance, Crizotinib is a potent dual inhibitor of both c-Met (IC50 ≈ 8 nM) and ALK (IC50 ≈ 20 nM), making it unsuitable for isolating c-Met-specific effects. [2] Another selective inhibitor, PHA-665752, shows >50-fold selectivity for c-Met, a significantly broader profile than that of PF-04217903. [3]

Evidence DimensionKinase Selectivity Fold-Difference vs. Other Kinases
Target Compound Data>1,000-fold for PF-04217903
Comparator Or BaselineCrizotinib (dual ALK/c-Met inhibitor); PHA-665752 (>50-fold)
Quantified DifferenceAt least 20-fold higher selectivity than PHA-665752; qualitatively different from dual-inhibitor Crizotinib
ConditionsBiochemical kinase panel screening assays.

For studies requiring confident attribution of a biological effect to c-Met inhibition, this degree of selectivity is critical for producing clean, publishable data.

High Cellular Potency Allows for Lower Effective Dosing in In Vitro Models

In cellular assays, PF-04217903 demonstrates potent, low-nanomolar inhibition of c-Met-dependent functions. In the c-Met amplified GTL-16 gastric carcinoma cell line, it inhibits cell proliferation with an IC50 of 12 nM. [1] This is substantially more potent than the older benchmark inhibitor SU11274, which inhibits HGF-dependent cell growth in various lines with IC50 values in the micromolar range (e.g., 3.4 µM in H69 cells). The high cellular potency of PF-04217903 is comparable to other modern inhibitors like PHA-665752 (cellular IC50 18-42 nM for proliferation). [2]

Evidence DimensionCell Proliferation Inhibition (IC50)
Target Compound Data12 nM (PF-04217903 in GTL-16 cells)
Comparator Or BaselineSU11274: ~3,400 nM (in H69 cells)
Quantified Difference>280-fold more potent than SU11274 in a cellular context
ConditionsIn vitro cell proliferation assays in c-Met dependent human cancer cell lines.

Higher cellular potency enables the use of lower experimental concentrations, reducing material costs and minimizing the potential for off-target effects that can occur at higher doses.

Demonstrated In Vivo Efficacy with Convenient Oral Dosing

PF-04217903 shows marked, dose-dependent antitumor activity in vivo when administered orally (p.o.). [1] In a GTL-16 human gastric cancer xenograft model, daily oral dosing at 1 to 30 mg/kg resulted in significant tumor growth inhibition, which correlated strongly with the inhibition of c-Met phosphorylation in the tumors. [1] This performance in a key industry-standard model confirms the compound is not only potent but also possesses a suitable pharmacokinetic profile for in vivo research. Its oral efficacy is comparable to that of Crizotinib, which also produces tumor regressions in the GTL-16 model with oral dosing (e.g., 50-75 mg/kg/day). [2] The key differentiator remains the superior selectivity of PF-04217903.

Evidence DimensionIn Vivo Antitumor Activity (Oral Dosing)
Target Compound DataDose-dependent tumor growth inhibition in GTL-16 xenografts (1-30 mg/kg/day, p.o.)
Comparator Or BaselineCrizotinib also demonstrates oral efficacy in the same GTL-16 model.
Quantified DifferenceEffective at similar or lower dose ranges compared to some multi-kinase inhibitors.
ConditionsSubcutaneous human tumor xenograft models in athymic mice with oral (p.o.) administration.

This confirms the compound's practical utility for preclinical efficacy studies, as it is stable, absorbed, and biologically active in a whole-animal system via a standard, non-invasive dosing route.

Isolating c-Met Pathway Effects in Complex Signaling Networks

For studies aiming to dissect the specific contribution of c-Met signaling from other pathways (e.g., ALK, RON, EGFR), the >1,000-fold selectivity of PF-04217903 makes it the tool of choice. It ensures that observed effects on cell migration, invasion, or survival can be confidently attributed to c-Met inhibition, avoiding the confounding data generated by less selective or multi-targeted agents. [1]

In Vivo Efficacy Studies in c-Met Amplified or HGF-Autocrine Xenograft Models

The demonstrated oral bioavailability and dose-dependent tumor growth inhibition make PF-04217903 a reliable and practical choice for preclinical animal studies. It is particularly well-suited for efficacy testing in models with known c-Met amplification (e.g., GTL-16, Hs 746T) or HGF/c-Met autocrine loops (e.g., U-87 MG), where target engagement is critical. [1]

Validating c-Met as a Therapeutic Target in Novel Cancer Cell Lines

When screening new cell lines or patient-derived models for c-Met dependence, the high cellular potency of PF-04217903 allows for effective target inhibition at low nanomolar concentrations. This reduces the likelihood of false negatives that might arise from using less potent inhibitors (like SU11274) which require micromolar concentrations that can introduce non-specific cytotoxicity. [REFS-1, REFS-2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

461.19507097 Da

Monoisotopic Mass

461.19507097 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3K3KYC9LES

Wikipedia

N,2-dimethyl-6-{[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy}-1-benzofuran-3-carboxamide

Dates

Last modified: 02-18-2024
1: Marra MT, Khamphavong P, Wisniecki P, Gukasyan HJ, Sueda K. Solution formulation development of a VEGF inhibitor for intravitreal injection. AAPS PharmSciTech. 2011 Mar;12(1):362-71. Epub 2011 Feb 11. PubMed PMID: 21312012; PubMed Central PMCID: PMC3066352.

Explore Compound Types